1-methyl-3-(2-nitrophenyl)quinoline-2,4(1H,3H)-dione
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Overview
Description
1-Methyl-3-(2-nitrophenyl)quinoline-2,4(1H,3H)-dione is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a methyl group at the 1-position and a nitrophenyl group at the 3-position, along with dione functionalities at the 2 and 4 positions.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 2-nitrobenzaldehyde and 1-methylquinoline.
Condensation Reaction: The initial step involves a condensation reaction between 2-nitrobenzaldehyde and 1-methylquinoline in the presence of a base such as sodium ethoxide. This reaction forms an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under acidic conditions, typically using hydrochloric acid, to form the quinoline core.
Oxidation: The final step involves the oxidation of the intermediate to introduce the dione functionalities at the 2 and 4 positions. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitro group, where nucleophiles such as amines or thiols replace the nitro group.
Oxidation: The methyl group at the 1-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 1-methyl-3-(2-aminophenyl)quinoline-2,4(1H,3H)-dione.
Substitution: 1-methyl-3-(2-substituted phenyl)quinoline-2,4(1H,3H)-dione.
Oxidation: 1-carboxy-3-(2-nitrophenyl)quinoline-2,4(1H,3H)-dione.
Scientific Research Applications
1-Methyl-3-(2-nitrophenyl)quinoline-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is employed in studies investigating the mechanisms of action of quinoline derivatives and their interactions with biological targets.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-methyl-3-(2-nitrophenyl)quinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit key enzymes involved in metabolic pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
1-Methyl-3-phenylquinoline-2,4(1H,3H)-dione: Lacks the nitro group, resulting in different reactivity and biological activity.
3-(2-Nitrophenyl)quinoline-2,4(1H,3H)-dione: Lacks the methyl group at the 1-position, affecting its chemical properties and interactions.
1-Methyl-3-(4-nitrophenyl)quinoline-2,4(1H,3H)-dione: The nitro group is positioned differently, leading to variations in reactivity and biological effects.
Uniqueness: 1-Methyl-3-(2-nitrophenyl)quinoline-2,4(1H,3H)-dione is unique due to the specific positioning of the nitro and methyl groups, which influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile that can be exploited for various scientific and industrial applications.
Properties
IUPAC Name |
1-methyl-3-(2-nitrophenyl)quinoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-17-12-8-4-3-7-11(12)15(19)14(16(17)20)10-6-2-5-9-13(10)18(21)22/h2-9,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YALKEAXECGCKCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(C1=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49648635 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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